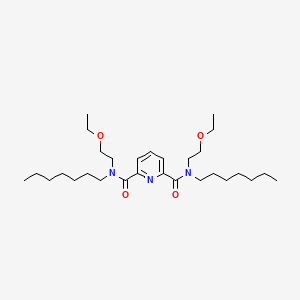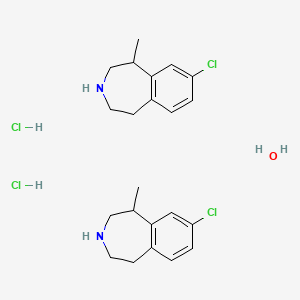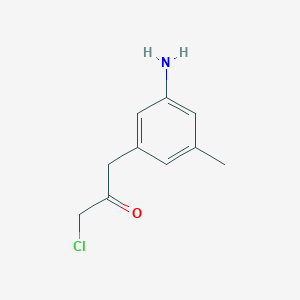
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two ethoxyethyl groups and two heptyl chains attached to a pyridine-2,6-dicarboxamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ethoxyethylamine and heptylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The ethoxyethyl and heptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyethyl groups may yield ethoxyacetic acid, while reduction of the amide bonds may produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N2,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~6~-Bis(2-methoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide
- N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-dihexylpyridine-2,6-dicarboxamide
- N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxylate
Uniqueness
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide is unique due to the presence of both ethoxyethyl and heptyl groups, which confer specific chemical and physical properties. These groups enhance the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
102574-32-3 |
|---|---|
Molekularformel |
C29H51N3O4 |
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
2-N,6-N-bis(2-ethoxyethyl)-2-N,6-N-diheptylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H51N3O4/c1-5-9-11-13-15-20-31(22-24-35-7-3)28(33)26-18-17-19-27(30-26)29(34)32(23-25-36-8-4)21-16-14-12-10-6-2/h17-19H,5-16,20-25H2,1-4H3 |
InChI-Schlüssel |
GYTMDHALHSUHKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CCOCC)C(=O)C1=NC(=CC=C1)C(=O)N(CCCCCCC)CCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)

![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)


